AF647-NHS ester (trisodium)
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Overview
Description
AF647-NHS ester (trisodium) is a derivative of Alexa Fluor 647, a bright and photostable far-red fluorescent dye. This compound is widely used in various scientific applications due to its high fluorescence quantum yield, water solubility, and pH insensitivity over a wide range. It is particularly useful for labeling proteins, peptides, antibodies, and other amine-containing molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AF647-NHS ester (trisodium) involves the activation of the carboxyl group of Alexa Fluor 647 with N-hydroxysuccinimide (NHS) to form the NHS ester. This reaction typically occurs in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) in an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out at room temperature for about an hour .
Industrial Production Methods
Industrial production of AF647-NHS ester (trisodium) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as gel filtration chromatography or dialysis to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
AF647-NHS ester (trisodium) primarily undergoes nucleophilic substitution reactions. The NHS ester reacts with primary amines (R-NH₂) present in proteins, peptides, and other biomolecules to form stable amide bonds .
Common Reagents and Conditions
The reaction typically requires anhydrous solvents like DMF or DMSO and is carried out in a slightly basic buffer, such as 0.1–0.2 M sodium bicarbonate (pH 8.3), at room temperature. The reaction time is usually around one hour .
Major Products
The major product of the reaction is the AF647-labeled biomolecule, which exhibits enhanced fluorescence and photostability compared to other similar fluorophores .
Scientific Research Applications
AF647-NHS ester (trisodium) is extensively used in various fields of scientific research:
Biology: It is employed in cellular visualization, flow cytometry, and fluorescence microscopy to study cellular processes and protein interactions
Medicine: It is used in diagnostic assays and imaging techniques to detect specific biomarkers and monitor disease progression
Industry: It is used in the development of fluorescent probes and sensors for various industrial applications
Mechanism of Action
AF647-NHS ester (trisodium) exerts its effects by forming stable amide bonds with primary amines on biomolecules. This conjugation enhances the fluorescence and photostability of the labeled biomolecule, allowing for sensitive detection and imaging. The dye is pH-insensitive over a wide range, making it suitable for various experimental conditions .
Comparison with Similar Compounds
AF647-NHS ester (trisodium) is similar to other far-red fluorescent dyes such as Cy5 and other Alexa Fluor derivatives. it is unique due to its higher fluorescence quantum yield, greater photostability, and better water solubility. These properties make it more suitable for long-term imaging and detection applications .
List of Similar Compounds
- Cy5
- Alexa Fluor 647 (AF647)
- AF647-NHS ester triTEA
- AF647-NHS ester tripotassium
Properties
Molecular Formula |
C40H46N3Na3O16S4 |
---|---|
Molecular Weight |
1022.0 g/mol |
IUPAC Name |
trisodium;(2Z)-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3-methyl-1-(3-sulfonatopropyl)indole-5-sulfonate |
InChI |
InChI=1S/C40H49N3O16S4.3Na/c1-39(2)30-26-28(62(53,54)55)15-17-32(30)41(22-10-24-60(47,48)49)34(39)12-6-4-7-13-35-40(3,21-9-5-8-14-38(46)59-43-36(44)19-20-37(43)45)31-27-29(63(56,57)58)16-18-33(31)42(35)23-11-25-61(50,51)52;;;/h4,6-7,12-13,15-18,26-27H,5,8-11,14,19-25H2,1-3H3,(H3-,47,48,49,50,51,52,53,54,55,56,57,58);;;/q;3*+1/p-3 |
InChI Key |
BMJDGMFKBUDRTQ-UHFFFAOYSA-K |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C\3/C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)CCCCCC(=O)ON5C(=O)CCC5=O)CCCS(=O)(=O)[O-])C.[Na+].[Na+].[Na+] |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)CCCCCC(=O)ON5C(=O)CCC5=O)CCCS(=O)(=O)[O-])C.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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